Natriumgallat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sodium gallate and related compounds often involves solid-state routes or reactions using sodium as a cation. For example, the synthesis of quaternary seleno-gallates with rare-earth metals and sodium cations has been achieved through stoichiometric combinations of sodium polyselenides, rare-earth metals, Ga2Se3, and Se or elemental Ga in place of Ga2Se3 in evacuated quartz ampoules. These methods illustrate the diverse synthetic approaches to sodium gallate derivatives, highlighting their complex chemistry and the potential for novel material synthesis (Choudhury & Dorhout, 2008).

Molecular Structure Analysis

The molecular structure of sodium gallate and its derivatives is characterized by layers of GaSe4 tetrahedra joined by corner- and edge-sharing, with alkali-metal cations and trivalent rare-earth metal cations occupying square antiprismatic sites between the layers. This structure is isostructural to the thio-analogue, demonstrating the versatility and complexity of sodium gallate’s crystal structure and how it influences the material's properties (Choudhury & Dorhout, 2008).

Chemical Reactions and Properties

Sodium gallate's chemical reactions and properties are influenced by its structure. For instance, the synthesis and characterization of gallium(III)-containing heteropolytungstates reveal how sodium gallate-related compounds can act as catalysts in hydrolytic studies toward phosphoester and phosphoanhydride bond cleavage. These compounds demonstrate a strong interaction with ATP, showcasing sodium gallate derivatives' potential as catalysts in biochemical reactions (Kandasamy et al., 2016).

Physical Properties Analysis

The physical properties of sodium gallate derivatives, such as their optical properties, are of significant interest. The band gaps of quaternary seleno-gallates, for example, are considerably narrower than their thio-analogues, affecting their optical properties and potential applications in photovoltaics and optoelectronics. These findings underscore the importance of understanding the physical properties of sodium gallate and its derivatives for future technological applications (Choudhury & Dorhout, 2008).

Chemical Properties Analysis

Sodium gallate and its derivatives exhibit a range of chemical properties, including antioxidant and catalytic activities. Their ability to act as efficient catalysts in various reactions, such as the reduction of 4-nitrophenol to 4-aminophenol, highlights the diverse applications of these compounds beyond their antioxidant capabilities. These chemical properties are essential for the development of new materials and processes in chemistry and materials science (Park et al., 2016).

Wissenschaftliche Forschungsanwendungen

Katalyse

Natriumgallat spielt eine Rolle im Bereich der Katalyse, insbesondere bei der Synthese von Ethylen und anderen Kohlenwasserstoffen. Gallium-basierte flüssige Metalle, zu denen auch this compound gehört, wurden aufgrund ihrer hohen Selektivität und ihres geringen Energieverbrauchs in katalytischen Prozessen eingesetzt . Diese Katalysatoren sind besonders relevant bei Reaktionen, bei denen die Reaktionstemperatur den Schmelzpunkt des Katalysators übersteigt, wodurch eine flüssige Phase ermöglicht wird, die bei bestimmten chemischen Prozessen von Vorteil sein kann .

Sorption und Extraktion

Bei der Extraktion von Gallium aus alumina-alkalischen Lösungen ist this compound ein wichtiges Zwischenprodukt. Studien haben gezeigt, dass Ionenaustauscherharze Gallium effektiv aus diesen Lösungen konzentrieren können, wobei this compound eine entscheidende Komponente im Desorptionsprozess zur elektrolytischen Herstellung von metallischem Gallium ist .

Analytische Chemie

This compound wird in der analytischen Chemie zur spektrophotometrischen Bestimmung verschiedener Analyten wie Cer, Titan, Phosphat und Nitrit verwendet. Seine Eigenschaften machen es zu einem geeigneten Standard für diese Bestimmungen .

Pharmazeutische Anwendungen

In der pharmazeutischen Industrie werden this compound-Derivate bei der Arzneimittelherstellung eingesetzt. Seine strukturellen Eigenschaften tragen zur Synthese verschiedener medizinischer Verbindungen bei und verbessern deren Wirksamkeit und Stabilität .

Farbstoffherstellung

Die Verbindung wird auch bei der Herstellung von Thiazin- und Oxazin-Farbstoffen verwendet. Seine chemische Struktur ist förderlich für die Bildung komplexer Farbstoffe, die in der Textilindustrie und anderen Industrien verwendet werden .

Forschung zu psychoaktiven Verbindungen

This compound dient als Ausgangsmaterial für die Synthese von psychoaktiven Alkaloiden wie Meskalin. Diese Anwendung ist besonders relevant im Bereich der Psychopharmakologie und der Erforschung psychoaktiver Substanzen .

Fluoreszenzmikroskopie

Als Anti-Fading-Reagenz trägt this compound dazu bei, die Photobleichung fluoreszierender Sonden in der Mikroskopie zu reduzieren. Diese Anwendung ist entscheidend in der biologischen und medizinischen Forschung, in der Fluoreszenzbilder eine gängige Technik sind .

Antioxidative Eigenschaften

This compound zeigt antioxidative Eigenschaften, die in verschiedenen Forschungsanwendungen genutzt werden, um oxidativen Stress und seine Auswirkungen auf biologische Systeme zu untersuchen .

Wirkmechanismus

Zukünftige Richtungen

Sodium gallate has shown potential in the development of a sensitive and rapid electrochemical method for simultaneous determination of guaiacol and vanillin . Furthermore, it has been studied for its impact on gut health, particularly its influence on the gut microbiome and immune response . More research is needed to fully understand the potential applications and mechanisms of action of sodium gallate.

Biochemische Analyse

Biochemical Properties

Sodium gallate plays a crucial role in biochemical reactions, primarily due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, sodium gallate can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . Additionally, it can interact with proteins like albumin, enhancing its antioxidant capacity . The nature of these interactions often involves the donation of hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage.

Cellular Effects

Sodium gallate exerts several effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, sodium gallate can modulate the NF-κB signaling pathway, leading to reduced inflammation . It also affects the expression of genes involved in antioxidant defense, such as those encoding for superoxide dismutase and catalase . Furthermore, sodium gallate can alter cellular metabolism by inhibiting glycolytic enzymes, thereby reducing the production of reactive oxygen species .

Molecular Mechanism

At the molecular level, sodium gallate exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. Sodium gallate has been shown to inhibit enzymes like xanthine oxidase, reducing the production of uric acid and reactive oxygen species . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. For instance, sodium gallate can activate the Nrf2 pathway, enhancing the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium gallate can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Sodium gallate is relatively stable under physiological conditions but can degrade in the presence of strong acids or bases . Long-term studies have shown that sodium gallate can maintain its antioxidant activity for extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of sodium gallate vary with different dosages in animal models. At low doses, sodium gallate exhibits beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can cause adverse effects, including toxicity and tissue damage . Studies have shown that there is a threshold dose beyond which the protective effects of sodium gallate diminish, and toxic effects become more pronounced .

Metabolic Pathways

Sodium gallate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through the shikimate pathway, leading to the production of pyrogallol and other metabolites . Sodium gallate can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, sodium gallate is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Sodium gallate can also bind to plasma proteins, facilitating its distribution throughout the body . Its localization and accumulation within tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

Sodium gallate’s subcellular localization plays a crucial role in its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of sodium gallate to specific organelles is often mediated by post-translational modifications and targeting signals . For example, sodium gallate can accumulate in mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial DNA .

Eigenschaften

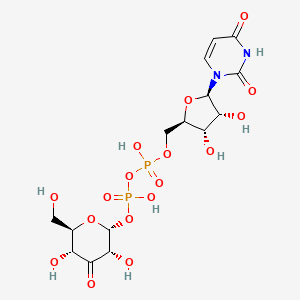

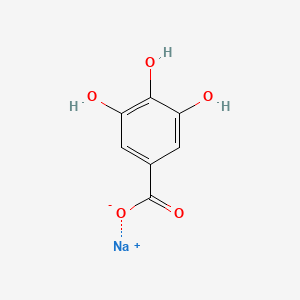

IUPAC Name |

sodium;3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHLWVUAICIIPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883790 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2053-21-6 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002053216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, potassium salt](/img/structure/B1261968.png)